3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-(beta-D-glucopyranosyloxy)-7-methoxy-, (2Z)-
Description
Structure
2D Structure
Properties
CAS No. |
486-23-7 |
|---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-19(29)18(28)17(27)15(8-23)33-22)5-3-10-16(26)14(31-20(10)21)7-9-2-4-11(24)12(25)6-9/h2-7,15,17-19,22-25,27-29H,8H2,1H3 |
InChI Key |
NXOKVARAWXQHGX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)O)O)/C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Appearance |
Solid powder |
melting_point |
229 - 231 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leptosin; |
Origin of Product |
United States |
Isolation and Purification Methodologies
Extraction Techniques
The initial step in isolating leptosin from its natural source, primarily manuka honey, involves extraction procedures designed to separate it from the complex honey matrix. These methods typically employ solid-phase extraction or open column chromatography.
A common approach involves dissolving manuka honey in hot water, approximately 70°C, before subjecting it to chromatographic separation. acs.org For smaller-scale applications, solid-phase extraction (SPE) with a C18 column is utilized. The process involves eluting the bound compounds with a stepwise gradient of water and methanol (B129727) mixtures. acs.orgacs.org
For larger-scale isolation, open column chromatography is the preferred method. A stationary phase such as Diaion HP20 or Sepabeads HP20 is used, with a sequential elution using water and increasing concentrations of methanol in water. acs.orgacs.org The fractions containing leptosin are identified through subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC). acs.org
Table 1: Summary of Extraction Techniques for Leptosin from Manuka Honey
| Technique | Stationary Phase/Column | Solvents | Key Parameters | Source |
|---|---|---|---|---|
| Solid-Phase Extraction (Small-Scale) | Supelco Discovery DSC-18 (C18) | Water, Methanol | Stepwise gradient of water/methanol mixtures (8/2, 6/4, 4/6, 2/8) and 100% methanol. | acs.org |
| Open Column Chromatography (Large-Scale) | Diaion Sepabeads HP20 | Water, Methanol | Honey dissolved in hot water (~70°C); Elution with water followed by water/methanol mixtures. | acs.org |
Chromatographic Separation Techniques
Following initial extraction, chromatographic techniques are essential for the fine purification and quantification of leptosin. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this stage, often coupled with mass spectrometry for definitive identification.
The purification of fractions obtained from the initial extraction is typically achieved using preparative HPLC. A reverse-phase column, such as a Develosil Combi-RP, is commonly employed. acs.org The mobile phase often consists of a mixture of aqueous acetic acid and acetonitrile (B52724), which allows for the separation of leptosin from other co-extracted compounds like methyl syringate (MSYR). acs.orgacs.org The detection of leptosin is generally performed using a photodiode array detector at a wavelength of 262 nm. acs.org
For analytical and quantitative purposes, a more sensitive method using HPLC coupled with a fluorescence detector or tandem mass spectrometry (LC-MS/MS) is used. acs.orgacs.org These methods allow for precise quantification of leptosin in honey samples and its definitive chemical identification. The transition of specific mass-to-charge ratios in multiple-reaction monitoring is used to confirm the presence and quantity of leptosin. acs.org From 60 grams of manuka honey, approximately 30 mg of purified leptosin can be obtained, representing a yield of about 0.05%. acs.org
Table 2: Chromatographic Conditions for Leptosin Purification and Analysis
| Technique | Column | Mobile Phase | Detection | Flow Rate | Source |
|---|---|---|---|---|---|
| Preparative HPLC | Develosil Combi-RP (5 μm, 20 × 100 mm) | 0.1% aqueous acetic acid/CH₃CN (85/15) | UV at 262 nm | Not Specified | acs.org |
| Analytical HPLC | Develosil ODS-HG-5 (5 μm, 4.6 × 150 mm) | Gradient of 0.1% acetic acid in water (A) and CH₃CN (B) | Photodiode Array at 262 nm | 0.8 mL/min | acs.orgacs.org |
| LC-MS/MS | Develosil ODS-HG-3 (3 μm, 2 × 150 mm) | Gradient of 0.1% acetic acid in water (A) and CH₃CN (B) | Quadrupole tandem mass spectrometer | 0.2 mL/min | acs.orgacs.org |
Structural Elucidation and Characterization Methodologies
Advanced Spectroscopic Techniques
Spectroscopy plays a crucial role in the initial stages of structural elucidation, offering insights into the functional groups present and the connectivity of atoms within the molecule.
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and the relative positions of atoms in Leptosin. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed. ¹H NMR provides information on the types of protons and their chemical environments, including their multiplicity and coupling constants, which reveal neighboring protons. ¹³C NMR provides data on the carbon skeleton.
2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for establishing connectivity. COSY identifies coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC reveals correlations between protons and carbons separated by two or three bonds, allowing for the identification of quaternary carbons and the assembly of molecular fragments. For instance, HMBC correlations between an anomeric proton and an aromatic carbon have been used to confirm glycosidic linkages in certain Leptosin structures acs.org. Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) correlations can provide information about the spatial proximity of protons, aiding in the assignment of relative stereochemistry nih.govwanfangdata.com.cn. Comparison of NMR data with known compounds can also support structural assignments oup.comnih.gov.
| NMR Technique | Information Provided |
|---|---|
| ¹H NMR | Types of protons, chemical environment, coupling partners |
| ¹³C NMR | Carbon skeleton, different types of carbon atoms |
| COSY | Correlation between coupled protons |
| HSQC | Correlation between directly bonded protons and carbons |
| HMBC | Correlation between protons and carbons separated by 2-3 bonds |
| NOESY | Spatial proximity of protons |
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of Leptosin. High-resolution mass spectrometry (HRMS), such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), is often used to determine the exact mass of the molecular ion, which allows for the calculation of the precise molecular formula nih.gov. Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking the molecule into smaller, characteristic ions. Analyzing these fragmentation pathways helps in piecing together the different parts of the molecule. For example, collision-induced dissociation has been used to generate fragment ions that suggest the presence of specific aglycone moieties in glycosidic Leptosins acs.org. LC-MS/MS is also employed for the identification and analysis of Leptosin in complex mixtures acs.orgacs.org.
| MS Technique | Information Provided |
|---|---|
| HRMS (e.g., HRFABMS) | Exact molecular weight, elemental formula |
| MS/MS (e.g., CID) | Fragmentation patterns, structural fragments |
| LC-MS/MS | Identification and analysis in mixtures |
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the Leptosin molecule. IR spectroscopy is used to identify characteristic functional groups based on their unique vibrational frequencies. For instance, the presence of hydroxyl groups (alcoholic functions), conjugated esters, and aromatic rings can be indicated by specific absorption bands in the IR spectrum acs.org. UV-Vis spectroscopy provides information about chromophores and conjugated systems within the molecule, which absorb light in the ultraviolet and visible regions of the spectrum nih.govresearchgate.netresearchgate.net. The UV-Vis spectrum can help confirm the presence of aromatic systems or other conjugated structures and may provide clues about their substitution patterns researchgate.net. Combining information from both IR and UV-Vis spectra aids in the comprehensive understanding of the molecule's structural features drawellanalytical.com.
| Spectroscopic Technique | Information Provided |
|---|---|
| IR Spectroscopy | Identification of functional groups (e.g., O-H, C=O, aromatic rings) |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute and relative configurations of stereocenters wikipedia.org. While not always feasible due to the requirement for suitable crystals, X-ray diffraction analysis has been utilized in the structural elucidation of some complex natural products, including certain dimeric epipolythiodiketopiperazines structurally related to some Leptosins nih.govchimia.ch. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density map of the molecule can be generated, allowing for the precise positioning of atoms in three dimensions wikipedia.org. This is particularly valuable for confirming the stereochemistry that may be difficult to assign solely through NMR.
Integration of Multi-Spectroscopic Data for De Novo Structure Assignment
The structural elucidation of Leptosin typically involves the iterative integration and interpretation of data obtained from all applied spectroscopic techniques. No single technique alone is usually sufficient for the de novo assignment of a complex natural product structure. Researchers use the molecular formula determined by HRMS as a starting point. NMR data (¹H, ¹³C, COSY, HSQC, HMBC) are then used to build structural fragments and connect them based on observed correlations. IR and UV-Vis data provide supporting evidence for the presence of specific functional groups and chromophores. When available, X-ray crystallography data can confirm the entire structure, including stereochemistry. This process often involves computational tools and databases to compare experimental data with predicted values for proposed structures. The synthesis of a proposed structure and comparison of its spectroscopic data with that of the isolated natural product is also a common method for confirming structural assignments researchgate.net.
Chemical Synthesis Strategies
Total Synthesis of Glycosidic Leptosins
The total synthesis of glycosidic leptosins, such as the leptosin isolated from Manuka honey, involves the formation of the glycosidic linkage with high stereochemical control.
Stereoselective Glycosylation Methods (e.g., Schmidt Glycosylation)
Stereoselective glycosylation is a critical step in the synthesis of glycosidic leptosins. The Schmidt glycosylation, which often utilizes trichloroacetimidate (B1259523) donors, has been successfully employed to achieve excellent anomeric selectivity. researchgate.net This method involves the activation of a glycosylating agent to generate an electrophilic species that reacts with a nucleophile, typically a hydroxyl group on the acceptor molecule. nih.gov The stereochemical outcome (formation of α- or β-glycosidic linkages) is influenced by the nature of the glycosyl donor and acceptor, as well as the reaction conditions. nih.gov
Protecting Group Chemistry Optimization
Effective protecting group strategies are essential in glycosidic leptosin synthesis to selectively functionalize specific hydroxyl groups and control the stereochemical outcome of glycosylation reactions. nih.gov Acetyl protecting groups, for instance, have been utilized in the synthesis of leptosin from Manuka honey, contributing to excellent anomeric selectivity. researchgate.net The strategic installation and removal of temporary and persistent protecting groups are fundamental challenges in glycan synthesis. nih.gov Participating neighboring protecting groups, such as esters at the C-2 position, can significantly influence stereoselectivity by forming cyclic intermediates that favor the formation of trans glycosidic linkages. nih.govbeilstein-journals.org
Enantioselective and Diastereoselective Synthesis of Fungal Leptosin Cores (e.g., Leptosin C)
Fungal leptosins, such as Leptosin C, often feature complex polycyclic structures, necessitating enantioselective and diastereoselective synthetic strategies to control the absolute and relative stereochemistry.
Key Asymmetric Reactions (e.g., [4+2] Cycloadditions)
Asymmetric reactions play a crucial role in establishing the stereochemistry of fungal leptosin cores. While the provided text does not explicitly detail the use of [4+2] cycloadditions in the synthesis of Leptosin C, asymmetric cycloaddition reactions, such as enantioselective azomethine ylide (1,3)-dipolar cycloaddition, have been employed in the enantioselective total synthesis of related epidithiodiketopiperazines to set absolute and relative stereochemistry. acs.orgacs.org The development of enantioselective methods for synthesizing diketopiperazine frameworks, which are central to many fungal natural products, is an active area of research. core.ac.uk
Precursor Design and Derivatization (e.g., from Methyl L-tryptophan hydrochloride)
The synthesis of fungal leptosin cores often begins with readily available chiral precursors. Tryptophan-derived natural products, including many epidithiodioxopiperazines, are a large group of fungal metabolites. nih.govacs.org While specific details on the synthesis of Leptosin C directly from Methyl L-tryptophan hydrochloride are not provided in the search results, tryptophan derivatives serve as common starting materials for the synthesis of this class of compounds. nih.govmdpi.com Synthetic strategies often involve the late-stage introduction of diversity in the dioxopiperazine unit. nih.gov
Synthetic Routes to Epidithiodioxopiperazine Leptosin Analogues (e.g., Leptosin D)
Epidithiodioxopiperazine leptosin analogues, such as Leptosin D, are characterized by the presence of a disulfide bridge across the dioxopiperazine ring. Their synthesis requires methods for constructing this unique fragment and incorporating it into the molecular scaffold.
A common strategy for preparing tryptophan-derived epidithiodioxopiperazine natural products involves starting from trioxopiperazine precursors. nih.gov Enantioselective total syntheses of Leptosin D have been achieved using this approach. nih.gov A key consideration in designing synthetic routes to these compounds is the lability of the disulfide bridge under various reaction conditions. acs.org Therefore, the disulfide bridge is often installed at a late stage in the synthesis from precursors like dioxopiperazine diacetate. acs.org Methods for the controlled introduction of sulfur atoms into the bridge have been developed. nih.gov The synthesis can involve dihydroxylation steps with high diastereoselectivity to obtain key intermediates. nih.gov Functionalization of specific carbons, such as the angular methine carbon of hydroxyproline-derived dioxopiperazines, through directed oxidation can be a critical step in constructing the tricyclic epidithiodioxopiperazine core. acs.org
Strategies for Analog Generation and Structural Diversification
Leptosin, in the context of complex chemical synthesis and structural diversification, is often discussed within the family of bispyrrolidinoindoline epi(poly)thiodioxopiperazines (BPI-ETPs). lipidmaps.orgnih.govwikipedia.orgnih.gov These natural products are characterized by their intricate polycyclic structures, typically derived from the dimerization of tryptophan-containing cyclic dipeptides, featuring transannular poly(sulfide) bridges. lipidmaps.orgnih.govwikipedia.org The inherent complexity and diverse biological activities of BPI-ETPs make them attractive targets for chemical synthesis and structural modification to explore new chemical space and potentially identify compounds with improved or altered properties. lipidmaps.orgnih.gov
The structural diversity observed in naturally occurring BPI-ETPs arises from several factors, including the combination of different amino acids in the precursor dipeptides (leading to homo- and heterodimers), variations in the number of sulfur atoms in the transannular bridge (ranging from one to four), and post-cyclization modifications such as hydroxylations and alterations to side chains. lipidmaps.orgnih.govnih.gov This natural diversity provides inspiration for synthetic strategies aimed at generating analogs.
Chemical synthesis plays a crucial role in accessing BPI-ETPs and their analogs, as it allows for the systematic exploration of structural variations that may not be readily available from natural sources or through biogenetic pathways. lipidmaps.orgwikipedia.orgnih.gov Strategies for the total synthesis of BPI alkaloids often involve key steps such as oxidative or reductive dimerization and alkylation of bisoxindole precursors to assemble the core bispyrrolidinoindoline skeleton. nih.gov These foundational synthetic routes are essential prerequisites for subsequent diversification efforts.
A key aspect of generating BPI-ETP analogs involves the controlled introduction and modification of the epi(poly)thiodioxopiperazine moiety. Research has focused on developing general approaches to construct this complex fragment. For instance, a strategy for preparing epidithiodioxopiperazines (ETPs), exemplified by the enantioselective total synthesis of (+)-Leptosin D, involves the stereoselective dihydroxylation of a precursor followed by the fashioning of the epidisulfide bridge. This approach highlights the need for precise stereochemical control during synthesis to access specific diastereomers and enantiomers of BPI-ETP analogs. The synthesis of the potential Leptosin D precursor has been reported with a 46% yield over four steps from a trioxopiperazine derivative. While detailed comparative data tables for a wide range of Leptosin BPI-ETP analogs and their synthesis yields or properties were not comprehensively available in the provided search results, research findings indicate that synthetic efforts aim to produce sufficient quantities of these complex molecules for structural confirmation and evaluation. lipidmaps.orgnih.gov
Further structural diversification can be achieved by introducing functional groups at various positions on the BPI-ETP core or its side chains. Studies have explored the design and synthesis of analogs incorporating functional linkers, such as alkyl azide (B81097) groups, at positions like C3, N1, and N14 on sarcosine-derived analogs. nih.gov These modifications can alter the compound's properties and provide handles for further conjugation or modification.
The concept of late-stage diversification is also relevant to the synthesis of complex natural products like BPI-ETPs. This strategy involves synthesizing a common advanced intermediate or scaffold and then performing a series of reactions to introduce diverse substituents or modify the structure at a later stage of the synthesis. This can be an efficient way to generate libraries of analogs from a reduced number of synthetic steps compared to de novo synthesis for each analog.
Biosynthetic Pathways and Genetic Insights
Elucidation of Plant-Derived Leptosin Biosynthesis
In the plant kingdom, a notable form of Leptosin, known as leptosperin, is recognized as a characteristic marker of Mānuka honey, originating from the Leptospermum scoparium plant. wikipedia.org Research efforts have begun to unravel the biosynthetic steps leading to leptosperin from simpler precursor molecules within this plant species.
Investigations into the biosynthesis of leptosperin in Leptospermum scoparium have successfully identified methyl syringate-4-O-β-D-glucopyranoside as a pivotal intermediate. jst.go.jpnih.gov This compound has been detected in the flower nectar of the manuka plant, alongside leptosperin, but is notably absent in the resulting honey. jst.go.jpnih.gov Chemically, methyl syringate-4-O-β-D-glucopyranoside represents a glucosylated derivative of methyl syringate. jst.go.jpnih.gov
The proposed biosynthetic route for leptosperin in Leptospermum scoparium commences with the aglycone precursor, methyl syringate. jst.go.jpnih.gov Experimental data, including studies utilizing deuterium-labeled precursors, indicate that the gentiobioside moiety characteristic of leptosperin is assembled through a sequential two-step glycosylation process. jst.go.jpnih.gov The initial step involves the conjugation of methyl syringate with a D-glucose unit, yielding methyl syringate-4-O-β-D-glucopyranoside. jst.go.jpnih.gov Subsequently, a second D-glucose unit is appended to this intermediate, completing the gentiobioside structure and forming leptosperin (methyl syringate-4-O-β-D-gentiobioside). jst.go.jpnih.gov This process implies the involvement of specific glycosyltransferase enzymes that catalyze these successive glucosylation reactions within the manuka plant. nih.govresearchgate.net
The spatial distribution of these compounds within the manuka plant further supports this proposed pathway. Methyl syringate has been found in various plant tissues, including flowers, leaves, branches, and roots. nih.gov In contrast, methyl syringate-4-O-β-D-glucopyranoside and leptosperin have been exclusively detected in the flowers, suggesting that the later stages of leptosperin biosynthesis, particularly the glycosylation events, are localized to the floral tissues. nih.gov
Fungal Biosynthetic Pathways of Leptosin Derivatives
Fungi are also recognized producers of compounds referred to as leptosins. However, these fungal leptosins often represent a structurally distinct class of secondary metabolites, predominantly epipolythiodiketopiperazine alkaloids, differing from the plant-derived leptosperin. mdpi.com
Several fungal species, including those within the genera Leptosphaeria and Preussia, have been identified as sources of leptosin derivatives. mdpi.comdntb.gov.uamedinadiscovery.com For instance, Leptosphaeria sp. OUPS-4, a strain isolated from the marine alga Sargassum tortile, has been reported to produce a range of leptosins, encompassing both monomeric and dimeric epipolythiodiketopiperazine alkaloids. mdpi.commdpi.com These fungal leptosins have demonstrated biological activities, including cytotoxic effects. mdpi.com
Preussia species, particularly Preussia typharum, have also been shown to produce leptosin C, which is classified as a dimeric epipolythiodioxopiperazine. dntb.gov.uaresearchgate.netnih.govnih.gov These fungal secondary metabolites are thought to play roles in the producing organism's ecological interactions, potentially serving as defense mechanisms against competing microorganisms. medinadiscovery.com
The biosynthesis of fungal secondary metabolites, including the leptosin derivatives produced by fungi, is typically controlled by genes organized into biosynthetic gene clusters (BGCs). nih.govsci-hub.sefrontiersin.orgmdpi.com These gene clusters commonly contain the genetic information for core enzymes that form the basic molecular scaffold, as well as tailoring enzymes for structural modifications, transporter proteins for compound export or self-protection, and regulatory elements. nih.govsci-hub.se
Genome sequencing efforts on fungal strains, such as Preussia typharum, have led to the identification of biosynthetic gene clusters that are consistent with the production of dimeric epipolythiodioxopiperazines, the class of compounds that includes leptosin C. dntb.gov.uaresearchgate.netnih.govnih.gov The observation of structurally related epipolythiodiketopiperazines in species like Phaeosphaeria fuckelii and others suggests that the underlying biosynthetic gene clusters may be evolutionarily conserved. vulcanchem.com While the specific gene clusters responsible for all fungal leptosin variants are still being investigated, the identification of BGCs in producing organisms like Preussia typharum provides a genetic foundation for understanding their biosynthesis. dntb.gov.uaresearchgate.netnih.govnih.gov Continued research into these gene clusters is essential for a comprehensive understanding of the enzymatic pathways and regulatory mechanisms involved in the fungal production of leptosins. frontiersin.orgmdpi.com
Molecular Mechanisms of Biological Activity in Vitro Studies
Cellular Signal Transduction Pathway Perturbation
Beyond direct enzyme inhibition, Leptosin compounds have also been observed to perturb cellular signal transduction pathways in vitro. Leptosins F and C, isolated from the marine fungus, have been shown to inhibit the Akt pathway. This inhibition was demonstrated by the dose-dependent and time-dependent dephosphorylation of Akt at serine 473. The Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth, and its inhibition can contribute to the cytotoxic effects observed with these compounds.
Akt Pathway Dephosphorylation and Inhibition
Leptosins F and C have been shown to inhibit the Akt pathway, a crucial survival pathway in cells. This inhibition is mediated through the dephosphorylation of Akt at the Ser473 residue. nih.govnih.gov Studies using human lymphoblastoid RPMI8402 cells and human embryonic kidney 293 cells have demonstrated that treatment with Leptosins F and C leads to a dose-dependent and time-dependent decrease in the phosphorylation status of Akt (Ser473). nih.govnih.gov This dephosphorylation indicates an inactivation of Akt, thereby suppressing downstream signaling that promotes cell survival and growth. nih.govnih.gov
Cell Cycle Progression Arrest (e.g., G1 phase inhibition)
Analysis of the cell cycle in Leptosin C-treated RPMI8402 cells revealed an inhibition of cell cycle progression. nih.govnih.gov Specifically, Leptosin C appeared to arrest the cells in the G1 phase, preventing their transition into the S phase of the cell cycle. nih.govnih.gov This G1 phase arrest contributes to the observed growth inhibitory effects of Leptosin C on cancer cells. nih.govnih.gov
Induction of Programmed Cell Death (Apoptosis)
A significant mechanism by which Leptosins exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis, in susceptible cell lines such as RPMI8402 and 293 cells. nih.govnih.gov The induction of apoptosis is a key strategy for eliminating damaged or cancerous cells.
Caspase Cascade Activation
The apoptotic process induced by Leptosins involves the activation of the caspase cascade, a series of proteolytic enzymes that execute the dismantling of the cell. nih.govnih.gov Research has specifically demonstrated the activation of caspase-3 in Leptosin-treated RPMI8402 and 293 cells. nih.govnih.gov Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies showed that caspase-3 activity increased after treatment with Leptosins, with Leptosin C appearing to be more potent in caspase activation in RPMI8402 cells compared to Leptosin F. nih.gov
Analytical Method Development, Validation, and Quality Control
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the separation, identification, and quantification of leptosin in complex matrices like honey. acs.orgacs.orgresearchgate.net
Reversed-Phase HPLC (RP-HPLC) for Profile Analysis
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of leptosin and other compounds in honey, allowing for the separation and profiling of the non-volatile metabolome. acs.orgacs.orgresearchgate.netnih.govscribd.com RP-HPLC methods have revealed that Manuka honey contains distinct compounds, including leptosin and lepteridine, which are relatively enriched compared to other New Zealand monofloral honeys. researchgate.net
An example of an RP-HPLC method for leptosin analysis involves using a Develosil ODS-HG-5 column (5 μm particle size, 4.6 × 150 mm) with a gradient elution. acs.orgacs.org The mobile phase typically consists of 0.1% acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). acs.orgacs.org Detection is often performed at 262 nm using a photodiode array (PDA) or UV detector. acs.orgacs.org Under specific conditions, leptosin can be observed as a major peak on the chromatogram of Manuka honey. acs.org
Here is an example of an RP-HPLC gradient program used for leptosin analysis:
| Time (min) | Solvent A (0.1% Acetic Acid in Water) (%) | Solvent B (Acetonitrile) (%) |
| Initial | 100 | 0 |
| 30 | 70 | 30 |
| 35 | 100 | 0 |
| 50 | 100 | 0 |
This method utilizes a flow rate of 0.8 mL/min. acs.orgacs.org
HPLC-Mass Spectrometry (HPLC-MS/MS) for Quantification and Identification
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) provides enhanced sensitivity and selectivity for the quantification and identification of leptosin. wikipedia.orgacs.orgresearchgate.netnih.govmdpi.comnih.govmdpi.com This technique is particularly valuable for complex samples where chromatographic separation alone may not be sufficient to resolve all components. nih.gov
In HPLC-MS/MS analysis of leptosin, components separated by HPLC are introduced into a mass spectrometer. acs.orgacs.org Identification can be performed by mass scanning, targeting specific mass-to-charge ratio (m/z) values. For leptosin, a mass scan might target an m/z of 535.1. acs.orgacs.org For more specific identification and quantification, multiple-reaction monitoring (MRM) is used, which involves monitoring the transition of a precursor ion to specific fragment ions. acs.orgacs.orgmdpi.commdpi.com For leptosin, an MRM transition from m/z 535.1 to 221.1 has been used. acs.orgacs.org This approach allows for accurate quantification by comparing the signal intensity to that of a standard. acs.org The use of isotopically labeled internal standards can further improve the precision of quantification by compensating for matrix effects. nih.govmdpi.comnih.gov
Immunochromatographic and Immunoenzymatic (ELISA) Assay Development
Immunochemical methods, such as immunochromatographic assays and enzyme-linked immunosorbent assays (ELISA), have been developed for the detection and quantification of leptosin, offering potentially rapid and economical alternatives to chromatographic techniques. acs.orgresearchgate.netumf.org.nzd-nb.infoacs.org
Immunochromatographic assays for leptosperin have been developed as rapid and reliable methods applicable for on-site quality control or inspection of honey samples. researchgate.net These assays have shown significant correlation with concentrations measured by HPLC or ELISA. researchgate.netumf.org.nz A competitive immunochromatographic assay for leptosperin, based on an anti-leptosperin antibody conjugated to colloidal gold, has been described. d-nb.info
ELISA methods for leptosperin quantification have also been established. acs.orgacs.org These assays utilize a monoclonal antibody specific to leptosperin. acs.orgacs.org ELISA allows for the simultaneous analysis of a large number of samples. acs.org Studies have shown a significant correlation between leptosperin content determined by ELISA and HPLC. acs.orgacs.org While ELISA can be a facile and economical method, some studies have indicated that contaminants in honey might interfere with the assay, potentially leading to higher values compared to HPLC. acs.org The range of quantitation for an established ELISA method for leptosperin was approximately 0.3–200 μM. acs.orgacs.org
Advanced Spectroscopic Techniques for Detection and Authentication (e.g., Fluorescence Spectroscopy)
Advanced spectroscopic techniques, particularly fluorescence spectroscopy, have been explored for the detection and authentication of leptosin, leveraging its unique fluorescence properties. researchgate.netresearchgate.net Leptosin is a distinct and detectable fluorophore in Leptospermum honeys. researchgate.net
Leptosperin is responsible for the MM1 fluorescence marker observed in New Zealand Manuka honey, with excitation-emission wavelengths typically around 270–365 nm. researchgate.netresearchgate.net Fluorescence spectroscopy can offer a rapid and high-throughput screening method for the identification of Leptospermum honeys using this fluorescence marker. researchgate.netresearchgate.net Synthetic or honey-purified leptosperin displays an identical fluorescence spectrum, and its supplementation into other honey types can generate the MM1 fluorescence signature. researchgate.net While the honey matrix can have a quenching effect on leptosperin fluorescence, the compound itself has shown chemical stability during storage. researchgate.netresearchgate.net Fluorescence analysis has been reported as a novel technique for determining Manuka honey authenticity, and outcomes based on fluorescence have shown favorable comparisons with other methods for identifying mislabeled honey. researchgate.netnih.gov
Analytical Method Validation Parameters (e.g., Limits of Detection, Limits of Quantification)
Validation of analytical methods for leptosin involves assessing various performance parameters to ensure their reliability and suitability for the intended purpose. Key validation parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). wikipedia.orgacs.orgacs.orgeurachem.orgddtjournal.neteuropa.eunpra.gov.my
The LOD is defined as the lowest amount of an analyte in a sample that can be detected, though not necessarily quantified with acceptable accuracy and precision. eurachem.orgddtjournal.netnpra.gov.mynih.gov The LOQ is the lowest concentration at which an analyte can be quantitatively determined with suitable precision and accuracy. eurachem.orgddtjournal.netnpra.gov.mynih.gov The LOQ is typically higher than or equal to the LOD. nih.gov
For the HPLC method described earlier, the LOD for leptosin was determined to be 5 nM, and the LOQ was 25 nM. acs.orgacs.org These limits are established through various approaches, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ddtjournal.netnpra.gov.my
Here is a table summarizing the LOD and LOQ values for leptosin obtained using a specific HPLC method:
| Analyte | LOD (nM) | LOQ (nM) |
| Leptosin | 5 | 25 |
| MSYR | 25 | 125 |
(Note: MSYR is Methyl Syringate, a related compound often analyzed alongside leptosin). acs.orgacs.org
Method validation ensures that the analytical procedure is acceptable for its intended purpose, considering factors like sensitivity, accuracy, precision, and linearity. ddtjournal.neteuropa.eu
Application in Natural Product Authentication and Standardization
The analytical methods developed for leptosin play a crucial role in the authentication and standardization of natural products, particularly Manuka honey. acs.orgresearchgate.netresearchgate.netumf.org.nzd-nb.infoacs.orgmdpi.com
Leptosin's presence, particularly in significant amounts, is indicative of honey sourced from Leptospermum species, making it a valuable chemical marker for authentication. acs.orgresearchgate.net While initially considered unique to Manuka honey, studies have shown its presence in other Leptospermum species and even in other related plants, suggesting it may be more broadly indicative of Leptospermum honeys rather than exclusively Manuka. mpi.govt.nz Nevertheless, its concentration and presence are used in conjunction with other markers to determine the authenticity and assess the potential adulteration of Manuka honey. researchgate.netumf.org.nz
The quantification of leptosin through validated methods like HPLC, HPLC-MS/MS, and ELISA contributes to the standardization of natural products. acs.orgresearchgate.netumf.org.nzacs.org By measuring the level of leptosin, producers and regulatory bodies can assess the quality and origin of honey. The correlation between leptosin concentration and the UMF value highlights its potential as an indicator of the honey's bioactivity, further supporting its use in standardization efforts. acs.orgresearchgate.net
The development of rapid methods like immunochromatographic assays allows for on-site screening, facilitating quality control throughout the supply chain from beekeepers to consumers. researchgate.net
Ecological and Chemotaxonomic Significance
Role in Plant-Pollinator Interactions and Nectar Composition
Research into the ecological functions of plant secondary metabolites in mediating plant-pollinator interactions and their presence in nectar is an active area of study tjpr.orgwikipedia.orgebin.pub. Nectar composition, including sugars, amino acids, and secondary compounds, can significantly influence pollinator foraging behavior and preferences wikipedia.orgebin.pub. While various secondary compounds have been identified in floral nectar and shown to play roles in attracting or deterring pollinators, current scientific literature does not provide evidence to suggest that Leptosin (CID 6446647), specifically the aurone (B1235358) glycoside isolated from Flemingia strobilifera, is present in nectar or plays a direct role in the plant-pollinator interactions of Flemingia strobilifera or other plant species. Discussions of "leptosin" in the context of nectar and honey are generally referring to "leptosperin" (CID 102200470), a distinct glycoside found in Manuka honey derived from Leptospermum scoparium nectar wikipedia.orgnih.govanalytica.co.nz.
Chemotaxonomic Markers for Botanical and Fungal Classification
Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the presence and distribution of specific secondary metabolites as markers nih.govmdpi.com. The chemical structures of these compounds are often specific to certain taxa, making them valuable tools for understanding phylogenetic relationships and aiding in classification nih.govmdpi.com. Flavonoids, including aurone glycosides like Leptosin, are a class of secondary metabolites that have been successfully employed as chemotaxonomic markers in botanical studies nih.govnih.gov.
Advanced Research Directions and Future Perspectives
Comprehensive Structure-Activity Relationship (SAR) Studies across Leptosin Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the rational design of more potent and selective analogues psu.edu. For the marine fungal leptosins, which exist as a series of structurally related epipolythiodioxopiperazine alkaloids, SAR studies have begun to elucidate the importance of their dimeric nature and specific substitutions for observed cytotoxic effects nih.gov. Dimeric leptosins have demonstrated greater potency compared to their monomeric counterparts nih.gov. Variations in the polythio bridge and other structural elements among marine fungal leptosins contribute to differing levels and types of biological activity . For instance, Leptosins I and J, characterized by an ether linkage between diketopiperazine monomers, exhibit cytotoxic activity . Leptosins K, K1, and K2, containing two valine residues and differing in polythio bridge stereochemistry, form another distinct group psu.edu. Further comprehensive SAR studies across the diverse structures of marine fungal leptosins are needed to precisely map the structural determinants of their cytotoxicity and other reported activities.
In contrast, for the Manuka honey glycoside (Leptosin/Leptosperin), detailed SAR studies exploring modifications to the methyl syringate or gentiobiose moieties and their impact on bioactivity, such as myeloperoxidase (MPO) inhibition or antibacterial effects, are less extensively documented in the provided literature. The identification of methyl syringate itself as an active compound alongside the glycoside in MPO inhibition suggests that modifications to the methyl syringate core could be a focus for future SAR investigations of this compound class researchgate.netnih.gov.
In Vitro Protein Binding and Molecular Interaction Studies
Understanding the specific molecular targets and binding interactions of leptosins is fundamental to elucidating their mechanisms of action. Research on marine fungal leptosins has identified key protein targets, particularly within the context of their anticancer activities. Leptosin C and Leptosin F have been shown to inhibit DNA topoisomerases I and/or II, enzymes critical for DNA replication and transcription nih.govmdpi.comresearchgate.netthieme-connect.comdovepress.comd-nb.inforesearchgate.net. These compounds act as catalytic inhibitors of topoisomerase I, interfering with the enzyme's catalytic cycle rather than stabilizing the cleavable complex like some conventional anticancer drugs nih.govthieme-connect.com. Furthermore, Leptosins F and C have been found to inhibit the Akt signaling pathway by inducing dephosphorylation of Akt, a protein kinase involved in cell survival nih.govmdpi.comresearchgate.netthieme-connect.comd-nb.info. Leptosin M has also been reported to inhibit topoisomerase II and the protein kinases PTK and CaMKIII mdpi.comresearchgate.netd-nb.info. These findings highlight that marine fungal leptosins interact with crucial proteins involved in cell proliferation, survival, and DNA dynamics.
For the Manuka honey glycoside, while it has been shown to inhibit MPO activity researchgate.netnih.gov, detailed in vitro protein binding studies elucidating its direct interaction with MPO or other potential protein targets were not prominently featured in the search results. Future research should focus on identifying and characterizing the specific protein binding partners of the Manuka honey glycoside to fully understand its biological effects.
Identification of Novel Leptosin Bioactivities and Targets
The marine fungal leptosins have demonstrated significant cytotoxic effects against a range of cancer cell lines, including murine P388 leukemia, human pancreatic MIA PaCa-2, and human lymphoblastoid RPMI8402 cells rsc.orgnih.govnih.govmdpi.comresearchgate.netd-nb.infonih.gov. Their ability to inhibit DNA topoisomerases and protein kinases (Akt, PTK, CaMKIII) represents key identified targets contributing to their anticancer potential nih.govmdpi.comresearchgate.netthieme-connect.comdovepress.comd-nb.inforesearchgate.netresearchgate.net. The potential for marine fungal leptosins to act via additional, as yet unidentified, mechanisms or target other proteins involved in cancer progression or other diseases warrants further investigation. One study also noted Leptosin F as a minor component in cyanobacteria extracts with potential relevance to obesity-related co-morbidities, suggesting a possible, though currently unclear, link to metabolic regulation targets wikipedia.org.
Synthetic Biology Approaches for Enhanced Production and Diversification
The production of complex natural products like leptosins can be challenging through traditional extraction methods, often yielding low quantities. Synthetic biology offers promising avenues for enhanced and sustainable production, as well as the diversification of leptosin structures. Chemical synthesis of the Manuka honey glycoside (Leptosin/Leptosperin) has been achieved researchgate.net.
For both the Manuka honey glycoside and the marine fungal leptosins, synthetic biology approaches can be explored. This could involve engineering microorganisms (such as bacteria or fungi) to produce these compounds through the reconstruction or optimization of their biosynthetic pathways nih.gov. While the specific biosynthetic pathway for the Manuka honey glycoside is not fully elucidated researchgate.netnih.gov, understanding the enzymes involved in the glycosylation of methyl syringate could enable its production in heterologous hosts. For the marine fungal leptosins, which are complex epipolythiodioxopiperazine alkaloids, leveraging the genetic information of the producing fungi (Leptoshaeria sp.) to identify biosynthetic gene clusters is a crucial step mdpi.comtandfonline.com. Synthetic biology tools can then be used to engineer microbial cell factories for the efficient production of these complex molecules nih.govmdpi.comtandfonline.com. Furthermore, synthetic biology can facilitate the generation of novel, non-natural leptosin analogues with potentially improved pharmacological properties through pathway engineering and combinatorial biosynthesis nih.gov.
Q & A
Q. How should researchers design a hypothesis-driven study to investigate Leptosin's biological mechanisms?
A robust experimental design begins with a clear hypothesis grounded in existing literature. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:
- Population : Specific cell lines or model organisms (e.g., cancer cell lines).
- Intervention : Leptosin exposure at varying concentrations.
- Comparison : Control groups (untreated or treated with a known inhibitor).
- Outcome : Quantifiable metrics like apoptosis rates or protein expression levels.
Ensure alignment between your hypothesis and methods, and validate assays (e.g., Western blot, flow cytometry) for reproducibility .
Q. What analytical methods are essential for characterizing Leptosin's purity and structural integrity?
Standard protocols include:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Verify structural details (e.g., stereochemistry).
For batch consistency, document variations in peptide content, solubility, and impurities, especially for sensitive assays .
Q. How can researchers ensure experimental reproducibility in Leptosin studies?
- Detailed Methods : Include exact concentrations, solvent systems (e.g., DMSO percentage), and incubation times.
- Replicates : Perform technical and biological triplicates.
- Positive/Negative Controls : Use established inhibitors or vehicle controls.
- Data Sharing : Publish raw data (e.g., gel images, spectra) in supplementary materials .
Q. What ethical considerations apply to in vivo studies involving Leptosin?
- Animal Welfare : Adhere to institutional guidelines (e.g., IACUC) for humane endpoints.
- Data Transparency : Report adverse effects (e.g., toxicity) even if they contradict hypotheses.
- Team Well-being : Provide debriefing sessions for researchers handling distressing outcomes .
Advanced Research Questions
Q. How can conflicting data on Leptosin's therapeutic effects be resolved?
- Meta-Analysis : Aggregate data from independent studies to identify trends.
- Source Analysis : Check for batch variability (e.g., HPLC/MS discrepancies) or model-specific responses (e.g., murine vs. human cell lines).
- Mechanistic Studies : Use knock-out models or siRNA to isolate pathways (e.g., MAPK vs. PI3K) .
Q. What statistical approaches are suitable for analyzing Leptosin's dose-response relationships in low-concentration assays?
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate Leptosin's mode of action?
Q. What strategies mitigate batch-to-batch variability in Leptosin synthesis for long-term studies?
- Enhanced QC Protocols : Request peptide content analysis and TFA removal for cell-based assays.
- Stability Testing : Monitor degradation under storage conditions (e.g., -80°C vs. lyophilized).
- Collaborative Validation : Partner with independent labs to confirm bioactivity across batches .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
